molecular formula C14H13ClFNO2 B3033517 2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 1039879-98-5

2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033517
CAS No.: 1039879-98-5
M. Wt: 281.71 g/mol
InChI Key: DDDSZEKDMJDHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol is a synthetic organic compound featuring a phenolic core substituted with a methoxy group at position 6 and a [(3-chloro-2-fluorophenyl)amino]methyl group at position 2. Its molecular formula is C₁₄H₁₂ClFNO₂, with a molecular weight of 283.71 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate, particularly in medicinal chemistry for drug discovery and development .

Properties

IUPAC Name

2-[(3-chloro-2-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2/c1-19-12-7-2-4-9(14(12)18)8-17-11-6-3-5-10(15)13(11)16/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDSZEKDMJDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-2-fluoroaniline with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted phenols and anilines.

Scientific Research Applications

2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Halogen Substitution Effects: The 3-chloro-2-fluoro substitution in the target compound balances steric and electronic effects.

Methoxy vs. Ethoxy Groups :

  • The methoxy group in the target compound offers moderate lipophilicity (logP ~2.5), while the ethoxy group in ’s analog increases logP by ~0.5, favoring membrane permeability but risking solubility issues .

Amino vs. Imino Groups: The imino (Schiff base) variant () introduces a reactive C=N bond, making it susceptible to hydrolysis but valuable in metal coordination chemistry (e.g., catalysis or metallodrug design) .

Dichloro substitution () amplifies electron-withdrawing effects, which could enhance reactivity in electrophilic aromatic substitution reactions .

Biological Activity

2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol, also known by its CAS number 415968-50-2, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H13ClFNO2C_{14}H_{13}ClFNO_{2}, with a molecular weight of approximately 281.71 g/mol. The structure features a methoxy group and a chloro-fluoro-substituted aniline moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many phenolic compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.
  • Antitumor Activity : Some studies suggest that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, related compounds have shown low micromolar GI50 values against various cancer cell lines, indicating significant cytotoxicity .

Biological Activity Data

Biological Activity Mechanism Cell Lines Tested GI50 Values
Anti-inflammatoryCOX inhibitionMDA-MB-468, HT29< 1 µM
AntitumorApoptosis inductionMCF-7, HCT-116Low micromolar

Case Studies

  • Antitumor Efficacy : A study published in 2006 synthesized a series of fluoro-, methoxyl-, and amino-substituted isoflavones and tested their activity against human breast and colon cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, particularly in the MDA-MB-468 cell line .
  • COX Inhibition : Research focusing on similar phenolic compounds has demonstrated their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Recent Advances

Recent literature highlights ongoing research into the synthesis and biological evaluation of m-aryloxy phenols, including derivatives like this compound. These studies are crucial for understanding the structure-activity relationships (SAR) that dictate their efficacy and safety profiles in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.